molecular formula C17H17FN2O3S B2423269 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide CAS No. 941915-86-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2423269
CAS No.: 941915-86-2
M. Wt: 348.39
InChI Key: YZLWPMUKHZRCAL-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a synthetic compound of interest in medicinal chemistry and drug discovery, featuring a tetrahydroquinoline scaffold linked to a fluorinated benzenesulfonamide group. The tetrahydroquinoline core is a privileged structure in pharmacology, known to be present in a wide range of biologically active molecules . Quinoline derivatives are recognized for their diverse applications, including use as antimalarial, anti-inflammatory, antibacterial, and antihypertensive agents . The incorporation of a benzenesulfonamide moiety is a common strategy in drug design, as this functional group can contribute to biological activity by acting as an enzyme inhibitor or facilitating target binding. The specific acetyl and fluorine substituents on this molecule are designed to fine-tune its electronic properties, metabolic stability, and binding affinity for biological targets. This compound is intended for research applications only, such as in vitro biological screening, assay development, and as a building block for the synthesis of more complex molecules. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLWPMUKHZRCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline derivative with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzenesulfonamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of protein kinases, thereby affecting signal transduction processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide
  • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19FN2O3SC_{19}H_{19}FN_{2}O_{3}S, with a molecular weight of approximately 342.37 g/mol. The structure features a tetrahydroquinoline moiety linked to a sulfonamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study reported that related sulfonamides demonstrated IC50 values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as Hep-2C (cervical carcinoma) and A549 (lung carcinoma). The IC50 values for these cell lines were found to be approximately 15 µM and 12 µM respectively . This suggests a potential role in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interfere with specific enzymatic pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, leading to the disruption of folate synthesis in bacteria . This mechanism is similar to that observed in other sulfonamide antibiotics.

Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized various sulfonamide derivatives and tested their antimicrobial activity. The results indicated that derivatives with a tetrahydroquinoline scaffold exhibited enhanced activity against resistant strains of bacteria compared to traditional sulfonamides. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Anticancer Evaluation

A recent publication explored the anticancer effects of this compound on human lung carcinoma cells. The compound was shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death .

Data Summary

Activity Cell Line/Organism IC50 (µM) Mechanism
AntimicrobialS. aureus10Inhibition of folate synthesis
E. coli15Inhibition of folate synthesis
AnticancerHep-2C15Induction of apoptosis
A54912Induction of apoptosis

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzene-1-sulfonamide?

The compound is typically synthesized via sulfonylation of 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 2-fluorobenzenesulfonyl chloride. Key steps include:

  • Sulfonyl chloride activation : Reacting the amine with sulfonyl chloride in a polar aprotic solvent (e.g., THF) under controlled heating (60°C) to form the sulfonamide bond .
  • Purification : Recrystallization using solvents like ethyl acetate or diisopropyl ether to isolate the product .
  • Characterization : Confirmation via NMR (to verify acetyl and sulfonamide groups) and HRMS (to validate molecular weight) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., acetyl protons at ~2.1 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak matching calculated mass) .
  • Single-Crystal X-ray Diffraction : Resolves conformational details, such as dihedral angles between the tetrahydroquinoline and fluorobenzene moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the efficiency of the sulfonamide coupling step?

  • Solvent selection : THF or DMF improves solubility of intermediates, as demonstrated in large-scale syntheses of analogous sulfonamides .
  • Catalyst use : 4-Dimethylaminopyridine (DMAP) accelerates sulfonylation by stabilizing reactive intermediates .
  • Temperature control : Maintaining 60°C prevents side reactions (e.g., over-sulfonation) while ensuring complete conversion .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .

Q. What approaches are recommended for resolving discrepancies in crystallographic data of structurally similar sulfonamides?

  • Cross-validation : Compare bond lengths and angles with published structures (e.g., reports C–S bond lengths of 1.76 Å in fluorobenzenesulfonamides) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict torsion angles and electronic effects, aiding interpretation of experimental data .
  • Multi-technique analysis : Pair X-ray data with solid-state NMR to resolve ambiguities in hydrogen bonding or conformational flexibility .

Q. How does the fluorine substituent influence the electronic properties and reactivity of the sulfonamide group?

  • Electron-withdrawing effect : Fluorine decreases electron density on the benzene ring, enhancing sulfonamide acidity (pKa ~10–12). This can be quantified via 19F NMR chemical shifts (~-110 ppm for ortho-fluorine) .
  • Conformational impact : Fluorine steric effects may restrict rotation of the sulfonamide group, as observed in X-ray structures of related compounds .
  • Reactivity modulation : Fluorine stabilizes transition states in nucleophilic substitution reactions, altering regioselectivity in downstream derivatization .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C and monitor decomposition via HPLC .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions, while TGA assesses thermal decomposition thresholds .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation under controlled illumination (e.g., ICH Q1B guidelines) .

Methodological Notes

  • Synthesis scalability : highlights protocols for 100-gram-scale production, emphasizing solvent recovery and waste minimization .
  • Structural validation : provides crystallographic parameters (e.g., R factor = 0.039) as benchmarks for assessing data quality .
  • Contradiction management : When conflicting spectral or crystallographic data arise, cross-referencing with databases like PubChem or Acta Crystallographica ensures accuracy .

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